molecular formula C14H8N2O8 B3093463 [4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid CAS No. 124558-60-7

[4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid

Cat. No.: B3093463
CAS No.: 124558-60-7
M. Wt: 332.22 g/mol
InChI Key: JFYAPOKTGQDQBQ-UHFFFAOYSA-N
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Description

[4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected by a single bond, with four carboxylic acid groups attached at the 2, 2’, 6, and 6’ positions. It is a versatile ligand in coordination chemistry and has significant applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr₂), triphenylphosphine (PPh₃), tetraethylammonium iodide (Et₄NI), and zinc powder . This reaction yields the desired bipyridine derivative with high efficiency.

Industrial Production Methods

Industrial production of [4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid often employs large-scale coupling reactions using metal catalysts. The process involves the use of palladium or nickel catalysts in a controlled environment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.

Mechanism of Action

The mechanism of action of [4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid involves its ability to coordinate with metal ions through its nitrogen atoms and carboxylate groups. This coordination forms stable complexes that can participate in various chemical reactions. The molecular targets include metal centers in coordination complexes, and the pathways involved are primarily related to electron transfer and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid is unique due to the presence of four carboxylic acid groups, which enhance its ability to form stable coordination complexes. This feature makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials .

Properties

IUPAC Name

4-(2,6-dicarboxypyridin-4-yl)pyridine-2,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O8/c17-11(18)7-1-5(2-8(15-7)12(19)20)6-3-9(13(21)22)16-10(4-6)14(23)24/h1-4H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYAPOKTGQDQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)C2=CC(=NC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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